2-(2,6-Dichlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone
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Overview
Description
2-(2,6-Dichlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-(diphenylmethyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The compound may bind to specific molecular targets, such as G-protein coupled receptors or ion channels, leading to a cascade of cellular events.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dichlorophenyl)-1-piperazinylethanone
- 4-(Diphenylmethyl)piperazine
- 2-(2,6-Dichlorophenyl)-1-[4-(phenylmethyl)piperazin-1-yl]ethanone
Uniqueness
2-(2,6-Dichlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperazine derivatives. The presence of the diphenylmethyl group can influence its binding affinity and selectivity towards certain biological targets.
Properties
Molecular Formula |
C25H24Cl2N2O |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(2,6-dichlorophenyl)ethanone |
InChI |
InChI=1S/C25H24Cl2N2O/c26-22-12-7-13-23(27)21(22)18-24(30)28-14-16-29(17-15-28)25(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,25H,14-18H2 |
InChI Key |
PASLLAQFCGIHKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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